N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide
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Overview
Description
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide is a complex organic compound with a unique structure that combines a quinazolinone core with a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide typically involves the reaction of 2-aminobenzamide with thiophene-2-carboxylic acid under specific conditions. The process generally includes:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzamide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Cyclization: The intermediate product undergoes cyclization to form the quinazolinone ring structure.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.
Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide can be compared with similar compounds such as:
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thiourea: Similar structure but with a thiourea group instead of a thiophene carboxamide group.
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide: Similar quinazolinone core but with a butanamide group.
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide: Similar structure but with a benzenecarboxamide group.
Uniqueness
The uniqueness of this compound lies in its combination of the quinazolinone core with the thiophene carboxamide group, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-11-8-4-1-2-5-9(8)14-13(15-11)16-12(18)10-6-3-7-19-10/h3,6-7H,1-2,4-5H2,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOGJGNLLYLCOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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